
Dibenzofuran, 6-butyl-1,3,8-trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butyl-1,3,8-trichlorodibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings. The presence of chlorine atoms and a butyl group in 6-Butyl-1,3,8-trichlorodibenzo[b,d]furan makes it a polychlorinated dibenzofuran, which is known for its stability and potential biological activity .
Métodos De Preparación
The synthesis of 6-Butyl-1,3,8-trichlorodibenzo[b,d]furan typically involves the chlorination of dibenzofuran derivatives. One common method is the Friedel-Crafts alkylation followed by chlorination. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane. Industrial production methods may involve large-scale chlorination processes under controlled conditions to ensure the purity and yield of the compound .
Análisis De Reacciones Químicas
6-Butyl-1,3,8-trichlorodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dechlorinated products.
Aplicaciones Científicas De Investigación
6-Butyl-1,3,8-trichlorodibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a model compound in studies of polychlorinated dibenzofurans and their environmental impact.
Biology: The compound is studied for its interactions with biological receptors, such as the aryl hydrocarbon receptor, which plays a role in the regulation of gene expression.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mecanismo De Acción
The mechanism of action of 6-Butyl-1,3,8-trichlorodibenzo[b,d]furan involves its binding to the aryl hydrocarbon receptor (AhR). Upon binding, the compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism. This activation can result in the induction of phase I and phase II enzymes, which are responsible for the detoxification and elimination of harmful substances from the body .
Comparación Con Compuestos Similares
6-Butyl-1,3,8-trichlorodibenzo[b,d]furan can be compared with other polychlorinated dibenzofurans, such as:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,4,7,8-Hexachlorodibenzofuran: Exhibits similar biological activity but with different binding affinities and toxicological profiles.
2,3,4,7,8-Pentachlorodibenzofuran: Another related compound with distinct chemical and biological properties.
The uniqueness of 6-Butyl-1,3,8-trichlorodibenzo[b,d]furan lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.
Propiedades
Número CAS |
193764-65-7 |
|---|---|
Fórmula molecular |
C16H13Cl3O |
Peso molecular |
327.6 g/mol |
Nombre IUPAC |
6-butyl-1,3,8-trichlorodibenzofuran |
InChI |
InChI=1S/C16H13Cl3O/c1-2-3-4-9-5-10(17)6-12-15-13(19)7-11(18)8-14(15)20-16(9)12/h5-8H,2-4H2,1H3 |
Clave InChI |
JFJJETVSRGKBHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C2C(=CC(=C1)Cl)C3=C(O2)C=C(C=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


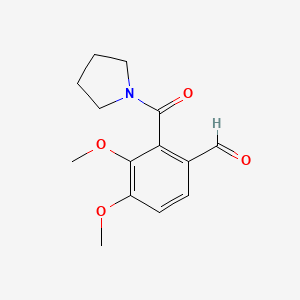
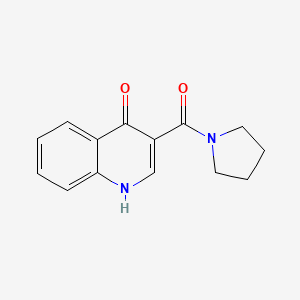


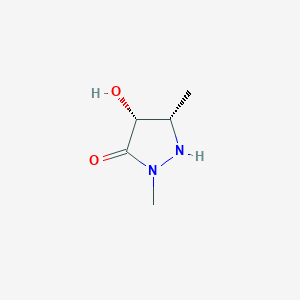

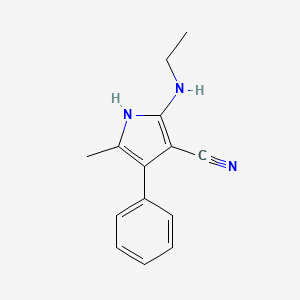
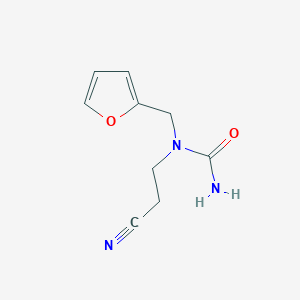
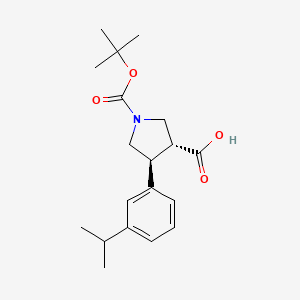
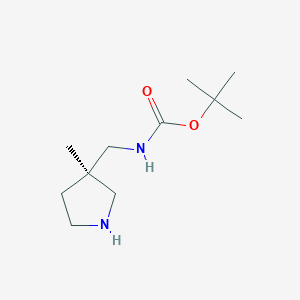
![1-{7-[(4-Methoxyphenyl)methoxy]-1-benzofuran-2-yl}ethan-1-one](/img/structure/B12890769.png)
![2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12890776.png)
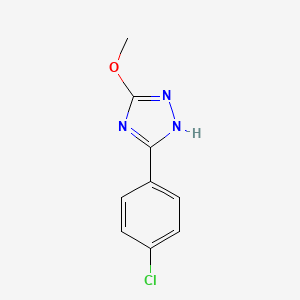
![1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)
